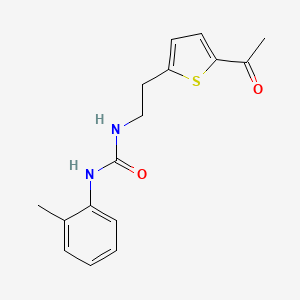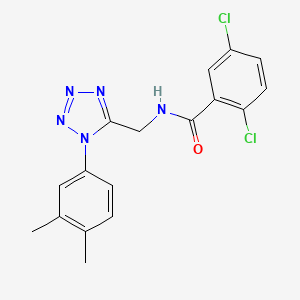![molecular formula C16H11F3N4OS B2709552 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955966-55-9](/img/structure/B2709552.png)
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is an intriguing compound notable for its unique chemical structure and potential applications in various fields of science and industry. This compound consists of a pyrazole ring, a trifluoromethyl group, and a thiazolopyrimidinone structure, making it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a 3-(trifluoromethyl)benzaldehyde derivative with a suitable pyrazole precursor under acidic conditions. This intermediate product is then subjected to a cyclization reaction with a thioamide to form the final thiazolopyrimidinone structure. Reaction conditions often include elevated temperatures and the use of polar solvents to facilitate these transformations.
Industrial Production Methods
Industrial production methods for this compound might involve optimization of reaction conditions to enhance yield and reduce production costs. Techniques such as high-throughput screening of catalysts, continuous flow reactions, and scalable purification processes are commonly employed in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions including:
Oxidation: : Converts certain functional groups within the compound to their oxidized forms, often using oxidizing agents like potassium permanganate.
Reduction: : Reduces functionalities such as nitro groups to amines, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Can involve nucleophilic substitution reactions where substituents on the compound are replaced by different groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: : Polar solvents like dimethyl sulfoxide, acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functionalities.
Wissenschaftliche Forschungsanwendungen
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one finds applications in several scientific domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism by which 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects. For example, binding to a specific enzyme might inhibit its activity, thereby disrupting a critical cellular process.
Vergleich Mit ähnlichen Verbindungen
When comparing 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with similar compounds, its uniqueness becomes apparent due to the trifluoromethyl group and the thiazolopyrimidinone structure. Similar compounds might include:
5-phenyl-1H-pyrazole derivatives: : These lack the trifluoromethyl group, affecting their chemical reactivity and biological activity.
Thiazolo[3,2-a]pyrimidin-5-one analogs: : Variations in substituents can lead to differences in function and application.
Conclusion
The compound this compound stands out for its complex structure and potential applications across chemistry, biology, and industry. Its synthesis, reactions, and mechanisms of action make it a fascinating topic for research and development.
Eigenschaften
IUPAC Name |
6-[2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-2-1-3-11(8-10)23-13(4-5-21-23)12-9-20-15-22(14(12)24)6-7-25-15/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLXJGEULINOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)





![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)
![4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)



![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)
